Cas no 62263-12-1 (methyl 4-(trifluoroacetyl)benzoate)

methyl 4-(trifluoroacetyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-(trifluoroacetyl)-, methyl ester
- methyl 4-(2,2,2-trifluoroacetyl)benzoate
- methyl 4-(trifluoroacetyl)benzoate
- LRHOYBJCPJPNSG-UHFFFAOYSA-N
- DTXSID50455465
- Methyl4-(2,2,2-trifluoroacetyl)benzoate
- 4-Trifluoroacetylbenzoic acid methyl ester
- EN300-1928102
- 62263-12-1
- SCHEMBL13037417
-
- インチ: InChI=1S/C10H7F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5H,1H3
- InChIKey: LRHOYBJCPJPNSG-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 232.03471
- どういたいしつりょう: 232.03472857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- PSA: 43.37
methyl 4-(trifluoroacetyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928102-0.5g |
methyl 4-(trifluoroacetyl)benzoate |
62263-12-1 | 0.5g |
$616.0 | 2023-09-17 | ||
Enamine | EN300-1928102-0.25g |
methyl 4-(trifluoroacetyl)benzoate |
62263-12-1 | 0.25g |
$591.0 | 2023-09-17 | ||
Enamine | EN300-1928102-5.0g |
methyl 4-(trifluoroacetyl)benzoate |
62263-12-1 | 5g |
$2525.0 | 2023-05-31 | ||
Enamine | EN300-1928102-10.0g |
methyl 4-(trifluoroacetyl)benzoate |
62263-12-1 | 10g |
$3746.0 | 2023-05-31 | ||
Enamine | EN300-1928102-0.05g |
methyl 4-(trifluoroacetyl)benzoate |
62263-12-1 | 0.05g |
$539.0 | 2023-09-17 | ||
Enamine | EN300-1928102-2.5g |
methyl 4-(trifluoroacetyl)benzoate |
62263-12-1 | 2.5g |
$1260.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637632-1g |
Methyl 4-(2,2,2-trifluoroacetyl)benzoate |
62263-12-1 | 98% | 1g |
¥4438.00 | 2024-05-06 | |
Enamine | EN300-1928102-0.1g |
methyl 4-(trifluoroacetyl)benzoate |
62263-12-1 | 0.1g |
$565.0 | 2023-09-17 | ||
Enamine | EN300-1928102-5g |
methyl 4-(trifluoroacetyl)benzoate |
62263-12-1 | 5g |
$1862.0 | 2023-09-17 | ||
Enamine | EN300-1928102-1g |
methyl 4-(trifluoroacetyl)benzoate |
62263-12-1 | 1g |
$642.0 | 2023-09-17 |
methyl 4-(trifluoroacetyl)benzoate 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
methyl 4-(trifluoroacetyl)benzoateに関する追加情報
Comprehensive Guide to Methyl 4-(Trifluoroacetyl)benzoate (CAS No. 62263-12-1): Properties, Applications, and Industry Insights
Methyl 4-(trifluoroacetyl)benzoate (CAS No. 62263-12-1) is a specialized organic compound widely recognized for its unique chemical properties and versatility in synthetic chemistry. This ester derivative, featuring a trifluoroacetyl group, has garnered significant attention in pharmaceutical, agrochemical, and material science research. Its molecular structure combines the reactivity of a benzoate ester with the electron-withdrawing effects of the trifluoromethyl moiety, making it a valuable intermediate for advanced synthesis.
In recent years, the demand for fluorinated compounds like methyl 4-(trifluoroacetyl)benzoate has surged due to their enhanced stability, bioavailability, and metabolic resistance—properties highly sought after in drug development. Researchers frequently search for "trifluoroacetylbenzoate applications" or "CAS 62263-12-1 synthesis methods," reflecting its growing relevance in medicinal chemistry and catalysis. The compound’s role in constructing heterocyclic frameworks or modifying bioactive molecules aligns with trends in green chemistry and sustainable synthesis.
The physicochemical profile of methyl 4-(trifluoroacetyl)benzoate includes a molecular weight of 232.15 g/mol and a characteristic melting point range of 45–48°C. Its solubility in organic solvents like dichloromethane and tetrahydrofuran facilitates its use in multistep reactions. Analytical techniques such as NMR spectroscopy and HPLC are commonly employed to verify its purity, a critical factor for industries prioritizing "high-purity chemical intermediates."
From an industrial perspective, 62263-12-1 is often utilized in the production of liquid crystal materials and organic electronic components, addressing the rising demand for flexible displays and optoelectronic devices. Innovators exploring "fluorinated aromatic esters" or "benzoate derivatives in OLEDs" will find this compound particularly relevant. Its compatibility with cross-coupling reactions further expands its utility in designing functional polymers.
Environmental and safety considerations for methyl 4-(trifluoroacetyl)benzoate adhere to standard laboratory protocols. While not classified as hazardous under major regulatory frameworks, proper handling with personal protective equipment (PPE) is recommended. The compound’s stability under inert atmospheres makes it suitable for large-scale manufacturing, a topic frequently queried as "scaling up trifluoroacetylbenzoate production."
Future research directions may explore its potential in bioconjugation or as a protease inhibitor scaffold, aligning with trends in targeted drug delivery. As the scientific community emphasizes atom-efficient synthesis, the role of CAS 62263-12-1 in C–F bond activation strategies could unlock novel applications. For suppliers and distributors, optimizing "cost-effective routes to methyl 4-(trifluoroacetyl)benzoate" remains a key focus area.
In summary, methyl 4-(trifluoroacetyl)benzoate (CAS No. 62263-12-1) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its adaptability across disciplines—from pharmaceutical intermediates to advanced materials—ensures its continued prominence in both academic and industrial settings.
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